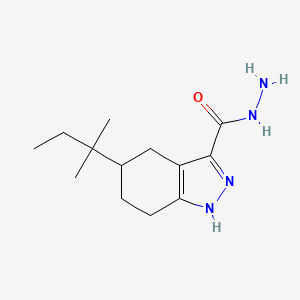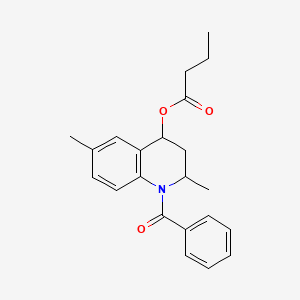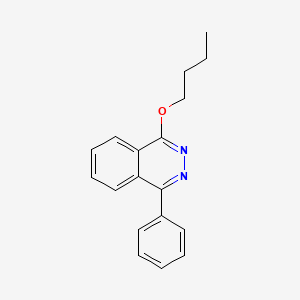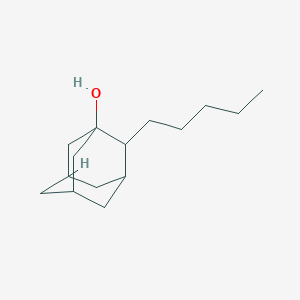![molecular formula C15H14N2O2 B5204816 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DMABI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABI is a heterocyclic compound that contains a quinoline ring system and a dimethylamino group. This compound has been studied for its unique chemical properties and potential applications in drug discovery, material science, and organic electronics.
作用機序
The mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. The exact mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in organic electronics is also not fully understood, but it is believed to involve the formation of charge-transfer complexes between 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and other organic molecules.
Biochemical and Physiological Effects:
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity in vitro and in vivo. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. In organic electronics, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
実験室実験の利点と制限
One advantage of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Another advantage is its potential as a fluorescent probe for detecting metal ions in biological systems. One limitation of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its challenging synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
将来の方向性
For research on 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione include further studies on its mechanism of action in cancer cells and its potential as a fluorescent probe for detecting metal ions in biological systems. Further studies on the synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a building block for the synthesis of organic semiconductors are also needed. Additionally, studies on the potential applications of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in other fields, such as catalysis and optoelectronics, should be explored.
合成法
The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multistep process that starts with the reaction of 2-methylbenzaldehyde with malononitrile to form a Michael adduct. This intermediate is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including drug discovery, material science, and organic electronics. In drug discovery, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors for use in electronic devices. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
特性
IUPAC Name |
6-(dimethylamino)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-8-7-11-13-9(12)5-4-6-10(13)14(18)17(3)15(11)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRZBNVWDDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N(C)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Dimethylamino-2-methyl-benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
